2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide is a synthetic organic compound with the molecular formula C15H21FN2O4S and a molecular weight of 344.4 g/mol. This compound is characterized by the presence of a fluorine atom, a methanesulfonyl group, and a methoxypiperidinyl moiety attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the methanesulfonyl group, and subsequent coupling with a fluorobenzamide derivative. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the selection of appropriate catalysts, solvents, and reaction conditions to maximize efficiency and minimize by-products. The use of automated synthesis and purification techniques can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the benzamide moiety can produce amine derivatives.
Scientific Research Applications
2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methanesulfonyl group can enhance binding affinity and selectivity, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-[(1-methanesulfonyl-4-piperidinyl)methyl]benzamide: Lacks the methoxy group, which can affect its chemical and biological properties.
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide: Lacks the fluorine atom, which can influence its reactivity and binding affinity.
Uniqueness
2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide is unique due to the combination of its fluorine atom, methanesulfonyl group, and methoxypiperidinyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-fluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O4S/c1-22-15(7-9-18(10-8-15)23(2,20)21)11-17-14(19)12-5-3-4-6-13(12)16/h3-6H,7-11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXXDQQWGOQSBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.